Enhanced Photoinitiator Efficiency of 4,4'-Dimethylbenzil via Electron-Donating Methyl Substituents
Monomeric benzil derivatives bearing electron-donating substituents at the 4 and 4' positions exhibit increased photoinitiating efficiency compared to unsubstituted benzil. This class-level effect, demonstrated across a series of analogues, supports the procurement of 4,4'-dimethylbenzil over benzil for applications requiring higher reactivity [1]. The performance of polymeric and monomeric benzil initiators was evaluated using thin film UV curing and real-time infrared spectroscopy [2].
| Evidence Dimension | Photoinitiating Efficiency (Relative) |
|---|---|
| Target Compound Data | Enhanced efficiency (electron-donating -CH₃ group) |
| Comparator Or Baseline | Benzil (unsubstituted, C14H10O2) and other 4,4'-disubstituted benzils |
| Quantified Difference | Qualitative enhancement observed for electron-donating substituents (class-level inference) |
| Conditions | Thin film UV curing and real-time infrared spectroscopy for vinyl monomer polymerization |
Why This Matters
For users synthesizing or procuring photoinitiators for UV-curable coatings, inks, or 3D printing resins, selecting 4,4'-dimethylbenzil over unsubstituted benzil can improve cure speed and monomer conversion, impacting production throughput and final material properties.
- [1] Lewis, S. P. (1992). Polymerizable and polymeric type I and type II photoinitiators. Volume 1. (Doctoral thesis, City, University of London). Abstract. View Source
- [2] Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. View Source
